7-Chloroquinoline-8-carboxylic acid
Overview
Description
7-Chloroquinoline-8-carboxylic acid is a quinoline derivative with the molecular formula C10H6ClNO2. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 7th position and a carboxylic acid group at the 8th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as chloroquine, have been widely used for the control and eradication of malaria .
Mode of Action
For instance, chloroquine, a 4-aminoquinoline, is known to interfere with the growth of malaria parasites in the red blood cells of the human body .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification process in malaria parasites, which is a crucial biochemical pathway for their survival .
Pharmacokinetics
It is known that the compound has a molecular weight of 20762 , which may influence its absorption and distribution in the body.
Result of Action
It is known that quinoline derivatives can have significant antimalarial effects .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor
Cellular Effects
Quinoline derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloroquinoline-8-carboxylic acid typically involves the oxidation of 7-chloro-8-methylquinoline. One method includes using N-hydroxyphthalimide as a catalyst and azobisisobutyronitrile as an initiator, with oxygen as the oxidant . The reaction conditions involve dissolving the reactants in a suitable solvent and maintaining the reaction at an appropriate temperature to achieve the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized to minimize waste and improve yield. The process involves solid-liquid separation to isolate the product from the reaction mixture, allowing for the recycling of the reaction liquid phase .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups at the 7th position .
Scientific Research Applications
7-Chloroquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
8-Hydroxyquinoline: Another quinoline derivative with significant antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-chloroquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHOYRWQJYJQGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597511 | |
Record name | 7-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87293-44-5 | |
Record name | 7-Chloro-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87293-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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